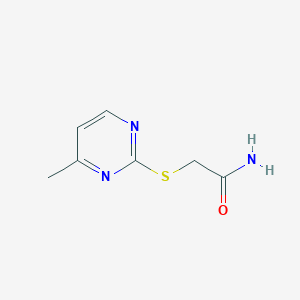

2-((4-Methylpyrimidin-2-yl)thio)acetamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylpyrimidin-2-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3OS/c1-5-2-3-9-7(10-5)12-4-6(8)11/h2-3H,4H2,1H3,(H2,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUOJRBRFWMBOOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)SCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>27.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24829706 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthesis and Chemical Modifications of 2 4 Methylpyrimidin 2 Yl Thio Acetamide and Its Analogues

Established Synthetic Methodologies

The synthesis of 2-((4-methylpyrimidin-2-yl)thio)acetamide and its derivatives is primarily achieved through well-established organic chemistry reactions. These methods can be broadly categorized into alkylation approaches to form the thioacetamide (B46855) side chain and strategies focused on the initial construction of the pyrimidine (B1678525) ring.

Alkylation Approaches for Thioacetamide Derivatives

A common and direct method for the synthesis of this compound involves the S-alkylation of a pre-formed pyrimidine-2-thiol (B7767146) with a suitable haloacetamide. The nucleophilic sulfur atom of 4-methylpyrimidine-2-thiol (B7807327) attacks the electrophilic carbon of a 2-haloacetamide, such as 2-chloroacetamide (B119443) or 2-bromoacetamide, resulting in the formation of the desired thioether linkage. This reaction is typically carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity.

The choice of base and solvent can influence the reaction's efficiency. Common bases include potassium carbonate, sodium ethoxide, and sodium hydroxide, while solvents like ethanol, acetone, and dimethylformamide (DMF) are frequently employed. jetir.org For instance, the alkylation of 6-amino-2-thiopyrimidine with 2-chloroacetamides has been successfully achieved in a DMF medium with potassium carbonate. jetir.org This approach is versatile and allows for the synthesis of a variety of N-substituted analogues by using appropriately modified 2-chloroacetamides. researchgate.net

| Starting Pyrimidine | Alkylating Agent | Base | Solvent | Product | Reference |

| 4-Methylpyrimidine-2-thiol | 2-Chloroacetamide | K2CO3 | DMF | This compound | jetir.org |

| 6-Amino-2-thiopyrimidine | N-Aryl-2-chloroacetamides | K2CO3 | DMF | (4-amino-6-hydroxy-pyrimidin-2-yl)thio-N-acetamides | jetir.org |

| 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol | α-chloroacetanilides | KOH | Water/Ethanol | N-phenyl substituted 2-(5-(pyridine-4-yl)-1,3,4-oxadiazole-2-yl thio)acetamides | researchgate.net |

Pyrimidine Ring Formation Strategies

The construction of the core 4-methylpyrimidine (B18481) ring is a critical step, and several strategies exist for its formation. A widely used method is the cyclocondensation reaction, often referred to as the Biginelli reaction or variations thereof. nih.govmdpi.com This typically involves the reaction of a β-dicarbonyl compound (like acetylacetone (B45752) to introduce the 4-methyl group), an aldehyde, and a urea (B33335) or thiourea (B124793) derivative. mdpi.comfoliamedica.bg

Specifically, for the synthesis of the precursor 4-methyl-2-thioxopyrimidine, acetylacetone can be condensed with thiourea in the presence of a catalyst. bu.edu.eg This method is advantageous as it allows for the direct incorporation of the thio-group at the 2-position of the pyrimidine ring. bu.edu.eg The resulting 4-methylpyrimidine-2-thiol can then be subjected to alkylation as described previously.

These cyclocondensation reactions can be catalyzed by acids or bases and can be performed under various conditions, including conventional heating and microwave irradiation. nih.govfoliamedica.bgsemanticscholar.org The choice of reactants allows for the synthesis of a diverse range of substituted pyrimidine rings.

| β-Dicarbonyl Compound | Urea/Thiourea Derivative | Catalyst | Conditions | Product | Reference |

| Acetylacetone | Thiourea | Acid/Base | Heating | 4-Methylpyrimidine-2-thiol | bu.edu.eg |

| Ethyl acetoacetate | Thiourea | - | Microwave | Ethyl 4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates | nih.gov |

| Substituted Acetoacetanilide | N,N'-Dimethyl urea | - | Microwave | Tetrahydropyrimidine derivatives | foliamedica.bg |

Novel Synthetic Routes and Derivatization Strategies

In addition to established methods, recent research has focused on developing more efficient and environmentally friendly synthetic routes. One-pot syntheses and microwave-assisted organic synthesis (MAOS) have emerged as powerful tools in this regard.

A one-pot synthesis for 4-pyrimidone-2-thioethers has been developed, which involves a sequential base- and acid-mediated condensation of S-alkylisothioureas with β-ketoesters. nih.gov This approach offers good to excellent yields and broad functional group tolerance under mild reaction conditions. nih.gov Microwave-assisted synthesis has also been successfully employed to accelerate the synthesis of pyrimidine derivatives, often leading to higher yields and significantly reduced reaction times compared to conventional heating methods. nih.govfoliamedica.bgsemanticscholar.orgnih.gov

Derivatization of the parent compound, this compound, offers a pathway to a vast library of analogues with potentially diverse biological activities. A primary site for derivatization is the acetamide (B32628) nitrogen atom. For example, the synthesis of N-substituted analogues can be achieved by reacting 4-methylpyrimidine-2-thiol with N-substituted-2-chloroacetamides. nih.govmdpi.com Another strategy involves the conversion of the acetamide to an acetohydrazide, which can then be reacted with various ketones to yield N-ylidenehydrazides. nih.gov

| Synthetic Approach | Key Features | Example Application | Reference |

| One-pot synthesis | Sequential base/acid-mediated condensation, mild conditions, good yields. | Synthesis of 4-pyrimidone-2-thioethers. | nih.gov |

| Microwave-assisted synthesis | Reduced reaction times, improved yields, environmentally friendly. | Synthesis of thiazolopyrimidines and other pyrimidine derivatives. | nih.govfoliamedica.bgsemanticscholar.orgnih.gov |

| Derivatization at acetamide N-atom | Synthesis of N-substituted analogues with diverse functionalities. | Reaction with N-substituted-2-chloroacetamides or conversion to acetohydrazides. | nih.govmdpi.comnih.gov |

Regioselectivity and Reaction Mechanisms in Synthesis

The synthesis of this compound and its analogues often involves reactions where regioselectivity is a key consideration. During the alkylation of 4-methylpyrimidine-2-thiol, which can exist in tautomeric forms (thione and thiol), the reaction predominantly occurs on the sulfur atom (S-alkylation) rather than the nitrogen atoms of the pyrimidine ring (N-alkylation). nih.govresearchgate.net This selectivity is attributed to the higher nucleophilicity of the sulfur atom in the thiol tautomer. The choice of solvent and base can sometimes influence this regioselectivity. uzhnu.edu.uabeilstein-journals.org

The formation of the thioether bond via alkylation of a pyrimidine thiol with a haloacetamide proceeds through a standard SN2 mechanism. In cases where a halo-pyrimidine is reacted with a thiol, the mechanism is typically a nucleophilic aromatic substitution (SNAr). acsgcipr.orgwuxiapptec.comwikipedia.org The SNAr mechanism involves the attack of the nucleophile (thiolate) on the electron-deficient pyrimidine ring, forming a Meisenheimer complex, which is a stabilized intermediate. acsgcipr.orgwikipedia.org The subsequent departure of the leaving group (halide) restores the aromaticity of the ring. The presence of electron-withdrawing groups on the pyrimidine ring can activate it towards nucleophilic attack. wikipedia.orgrsc.org

The cyclocondensation reactions for forming the pyrimidine ring also proceed through a series of well-defined steps. nih.govwisdomlib.org In the Biginelli-type reaction, the mechanism typically involves the formation of an acylimine intermediate from the aldehyde and urea/thiourea, which then undergoes a nucleophilic addition from the enolate of the β-dicarbonyl compound, followed by cyclization and dehydration to afford the dihydropyrimidine.

Synthetic Utility as a Chemical Intermediate in Organic and Medicinal Chemistry

This compound and its analogues are valuable intermediates in the synthesis of more complex heterocyclic systems and biologically active molecules. nih.govnih.gov The thioether linkage provides a handle for further chemical modifications. For example, the sulfur atom can be oxidized to a sulfoxide (B87167) or sulfone, which can then act as a leaving group in subsequent nucleophilic substitution reactions.

The acetamide moiety also offers a site for further elaboration. As mentioned, it can be hydrolyzed or converted into other functional groups, allowing for the attachment of different pharmacophores. The pyrimidine ring itself can be further functionalized, although this is often achieved prior to the introduction of the thioacetamide side chain. The utility of these compounds as building blocks is demonstrated by their use in the synthesis of fused heterocyclic systems, such as thiazolo[3,2-a]pyrimidines, by intramolecular cyclization reactions. nih.govrsc.orgmdpi.com These fused systems are of significant interest in medicinal chemistry due to their diverse pharmacological properties.

| Compound | Application | Resulting Structure/Activity | Reference |

| This compound | Building block for fused heterocycles | Thiazolo[3,2-a]pyrimidines | nih.govrsc.orgmdpi.com |

| 4-Pyrimidone-2-thioethers | Precursors for bioactive molecules | KRASG12C inhibitors, SYK/JAK kinase inhibitors | nih.gov |

| Pyrimidine-thioacetamide linker | Joining pyrimidine and thiazole (B1198619) fragments | Inhibitors of Ca-dependent chloride channels | nih.gov |

Structure Activity Relationship Sar Studies of 2 4 Methylpyrimidin 2 Yl Thio Acetamide Derivatives

Influence of Substituents on Biological Efficacy

The biological activity of 2-((4-methylpyrimidin-2-yl)thio)acetamide derivatives can be significantly altered by introducing or modifying substituents on the pyrimidine (B1678525) ring, the acetamide (B32628) group, and the connecting thioether linkage.

The pyrimidine ring is a critical component of the scaffold, and its substitution pattern plays a vital role in the molecule's interaction with biological targets. The core structure contains a methyl group at the C4 position.

Substituents at C4 and C6: The presence of a methyl group at the C4 or C6 position is a common feature in many active pyrimidine derivatives. Studies on related compounds, such as 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives, have shown that these positions are key sites for modification to modulate antimicrobial activity. The introduction of larger or more complex groups, like the thietan-3-yloxy group at C4, demonstrates that this position can tolerate significant structural changes which can be exploited to enhance biological profiles nih.gov.

Substituents at C5: The C5 position of the pyrimidine ring is another strategic point for modification. Introducing functional groups such as an amino group at this position has been shown to be a successful strategy in transforming the biological activity of 2,4-diaminopyrimidine (B92962) derivatives, shifting their profile from antiviral to antitumor agents nih.gov. This suggests that similar modifications to the this compound core could lead to new therapeutic applications.

Substituents at C2: While the core structure is defined by the thioacetamide (B46855) group at the C2 position, further modifications at this position in broader pyrimidine classes have been explored. For example, replacing a thio-substituent with a thiomethyl group has been linked to specific inhibition of protein kinases like EGFR nih.gov.

Table 1: Effect of Pyrimidine Ring Modifications on Biological Activity

| Position of Modification | Type of Substituent | Observed or Potential Impact on Activity | Reference |

|---|---|---|---|

| C4/C6 | Methyl group | Common feature in active derivatives; serves as a base for further modifications. | nih.gov |

| C4 | Thietan-3-yloxy group | Demonstrates tolerance for bulky substituents to enhance antimicrobial properties. | nih.gov |

| C5 | Amino group | Can shift biological activity profile (e.g., from antiviral to antitumor). | nih.gov |

| C2 | Thiomethyl group (in related pyrimidines) | Associated with specific protein kinase inhibition (e.g., EGFR). | nih.gov |

The terminal nitrogen atom of the acetamide moiety is a prime site for introducing a wide variety of substituents, which directly influences the compound's polarity, steric profile, and hydrogen-bonding capacity. This has been a fruitful strategy for optimizing biological efficacy.

In studies of closely related 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives, the nature of the substituent on the terminal nitrogen of the hydrazide chain profoundly impacted antimicrobial activity nih.gov. When the hydrazide was reacted with various ketones to yield N'-ylidenehydrazides, the following observations were made:

Aromatic Substituents: The introduction of a substituted phenyl ring was particularly effective. Derivatives with an N'-[1-(4-aminophenyl)ethylidene] or N'-[1-(4-hydroxyphenyl)ethylidene] group were found to be more potent antimicrobial agents than other analogues nih.gov. This indicates that electron-donating groups at the para-position of the phenyl ring enhance activity.

Alkyl and Cycloalkyl Substituents: Derivatives bearing smaller alkyl groups (e.g., propan-2-ylidene) or a cycloalkyl group (e.g., cyclohexylidene) also showed activity, though generally less potent than the substituted aromatic derivatives nih.gov.

In other series of acetamide-containing compounds, the electronic properties of the N-aryl ring substituent were also found to be critical. Both electron-withdrawing groups and specific substitution patterns, such as a 3,4-dichloro substitution, have been shown to improve potency in certain contexts nih.gov. The specific placement of a substituent can cause dramatic shifts in efficacy; for example, the position of a fluorine atom on the N-aryl ring of an acetamide has been shown to alter biological potency by up to 1000-fold between regioisomers nih.gov.

Table 2: Influence of N-Substituents on Antimicrobial Activity of Acetohydrazide Analogues

| N'-Substituent (R in -NH-N=R) | General Activity Trend | Reference |

|---|---|---|

| Unsubstituted Hydrazide (-NH-NH2) | Baseline activity | nih.gov |

| Propan-2-ylidene | Moderate activity | nih.gov |

| Cyclohexylidene | Moderate activity | nih.gov |

| 1-(4-Aminophenyl)ethylidene | Potent activity | nih.gov |

| 1-(4-Hydroxyphenyl)ethylidene | Potent activity | nih.gov |

| 1-(2,5-Dihydroxyphenyl)ethylidene | Potent activity | nih.gov |

The thioether (-S-) linkage provides a flexible bridge between the pyrimidine heterocycle and the acetamide side chain. Its length, flexibility, and electronic nature are crucial for correctly positioning the other pharmacophoric elements for target engagement.

A key modification of the thioether linkage is its oxidation to the corresponding sulfoxide (B87167) (-SO-) or sulfone (-SO2-). This change significantly impacts the molecule's polarity, hydrogen-bonding capability, and steric bulk, often leading to altered biological activity and selectivity.

Thioether vs. Sulfoxide/Sulfone: In a series of thienylpyridyl- and thioether-containing acetamides designed as pesticidal agents, both the thioether and the corresponding sulfone derivatives were identified as potent lead structures mdpi.com. In other studies on modafinil (B37608) analogues, which feature a 2-[(diphenylmethyl)sulfinyl]acetamide core, oxidation of the sulfide (B99878) to a sulfoxide resulted in a nominal improvement in dopamine (B1211576) transporter (DAT) affinity but a significant decrease in affinity for serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters. This demonstrates that oxidation of the sulfur atom can be a valuable strategy for improving target selectivity nih.gov. The sulfoxide group can introduce favorable interactions or conformational constraints that favor binding to the primary target over off-targets nih.govresearchgate.net.

The mechanism of thioether bond formation itself is a subject of biological study, with radical S-adenosyl-L-methionine (SAM) enzymes known as sactisynthases being responsible for installing these unique linkages in natural peptides nih.gov. This highlights the fundamental importance of the thioether bridge in bioactive molecules.

Table 3: Effect of Thioether Linkage Oxidation on Biological Activity

| Linkage | General Properties | Impact on Activity/Selectivity | Reference |

|---|---|---|---|

| Thioether (-S-) | Flexible, non-polar | Serves as a potent lead structure in many series. | mdpi.com |

| Sulfoxide (-SO-) | More polar, H-bond acceptor, chiral center | Can improve target selectivity by reducing off-target binding. | nih.gov |

| Sulfone (-SO2-) | Highly polar, H-bond acceptor, larger steric profile | Can also serve as a potent lead structure, significantly altering compound properties. | mdpi.com |

Pharmacophore Elucidation and Design Principles

Based on the SAR studies of this compound and related heterocyclic compounds, a general pharmacophore model can be proposed. A pharmacophore defines the essential three-dimensional arrangement of functional groups required for biological activity and serves as a blueprint for the design of new, more potent molecules nih.govresearchgate.net.

The key pharmacophoric features for this class of compounds generally include:

Aromatic/Heterocyclic Core: The 4-methylpyrimidine (B18481) ring acts as a crucial heterocyclic core. Its nitrogen atoms can serve as hydrogen bond acceptors, while the ring system itself can engage in aromatic or hydrophobic interactions with the target protein.

Hydrogen Bond Acceptor/Donor Moiety: The acetamide group is a critical feature, with the carbonyl oxygen acting as a strong hydrogen bond acceptor and the N-H group acting as a hydrogen bond donor. These interactions are often essential for anchoring the ligand in the binding pocket.

Hydrophobic/Aromatic Feature: An N-aryl or N-alkyl substituent on the acetamide moiety typically occupies a hydrophobic pocket. As seen in SAR studies, the nature, substitution pattern, and electronic properties of this group are critical for high-affinity binding nih.govnih.gov.

Flexible Linker: The thioether bridge provides the necessary length and conformational flexibility to allow the pyrimidine ring and the substituted acetamide group to adopt the optimal orientation for binding to the biological target.

Design principles derived from this model suggest that potent derivatives should maintain the pyrimidine-thio-acetamide core while systematically exploring substitutions on the pyrimidine ring and the terminal acetamide nitrogen to optimize interactions with specific target proteins. The oxidation state of the thioether linker provides an additional tool for modulating activity and selectivity mdpi.comnih.gov.

Biological Activities and Mechanistic Investigations Preclinical Focus

Anticonvulsant Activity Research

The anticonvulsant potential of pyrimidine-2-thioacetamide derivatives has been explored through preclinical screening, suggesting a promising area for development. While direct studies on 2-((4-methylpyrimidin-2-yl)thio)acetamide are limited in the available literature, research on closely related analogs provides significant insight into its potential efficacy and mechanisms.

The pentylenetetrazole (PTZ)-induced seizure model is a standard preclinical test used to identify compounds with potential efficacy against generalized seizures. nih.gov Studies on a series of (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides, which are close structural analogs to the target compound, have demonstrated moderate anticonvulsant activity in the PTZ model in rats. japsonline.com

Among the tested analogs, N-(4-Bromophenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide showed the most significant activity. japsonline.com This compound statistically significantly prolonged the latency period of seizures by 3.4 times, reduced the duration of seizures by 2.2 times, and decreased animal lethality by 80%. japsonline.com The severity of seizures was also markedly reduced, with a score of 2.0 compared to 4.96 in the control group. japsonline.com Similarly, another study on 6-methyl-2-thiopyrimidine-4(3H)-one derivatives confirmed the positive influence of a 4-bromophenyl substituent on anticonvulsant activity in the PTZ model. pensoft.net

Research on other related series, such as 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-acetamides and 2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N-acetamides, has also identified lead compounds with the ability to reduce the number and severity of PTZ-induced seizures and increase their latency period. japsonline.comresearchgate.net

Table 1: Anticonvulsant Activity of N-(4-Bromophenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide in PTZ-Induced Seizure Model

| Parameter | Effect Observed | Citation |

|---|---|---|

| Seizure Latency | Increased 3.4-fold vs. control | japsonline.com |

| Seizure Duration | Reduced 2.2-fold vs. control | japsonline.com |

| Lethality | Reduced by 80% vs. control | japsonline.com |

| Seizure Severity Score | 2.0 (vs. 4.96 in control) | japsonline.com |

To understand the mechanisms underlying the observed anticonvulsant effects, in silico molecular docking studies have been performed on analogs of this compound. These studies predict the binding affinity of the compounds to several key biotargets implicated in epilepsy.

Molecular docking of (4,6-dimethylpyrimidin-2-yl)thio-N-acetamide derivatives predicted an affinity for the Type-A γ-aminobutyric acid receptor (GABAAR) and the γ-aminobutyric acid-aminotransferase (GABAAT) enzyme. japsonline.com The N-(4-bromophenyl) derivative, which showed the highest in vivo activity, also demonstrated the highest predicted affinity for these targets, with binding energy values of -7.0 kcal/mol for GABAAR and -8.0 kcal/mol for GABAAT. japsonline.com

Similarly, docking studies on the lead anticonvulsant compound from a 6-amino-4-hydroxy-2-thio-pyrimidine series, 2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N-(3-methylphenyl)acetamide, indicated a potential affinity for GABAAR, GABAAT, Carbonic Anhydrase II (CA II), and N-Methyl-D-Aspartic Acid (NMDA) receptors, suggesting a possible multifactorial mechanism of anticonvulsant action. researchgate.netactapharmsci.com These computational predictions correlate with the in vivo results from PTZ-induced seizure models, suggesting that the anticonvulsant activity of this class of compounds may be realized through modulation of both inhibitory (GABAergic) and excitatory (glutamatergic) neurotransmitter systems. japsonline.comactapharmsci.com

Computational Chemistry and in Silico Approaches

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to forecast the interaction between a small molecule ligand and a protein target.

Studies on analogous pyrimidine-thio-acetamide derivatives have demonstrated their potential to interact with various protein targets. Molecular docking simulations for these related compounds predict that they form stable complexes primarily through hydrogen bonds and hydrophobic interactions. nih.gov For instance, in studies targeting the sirtuin 2 protein, an enzyme implicated in cancer, derivatives of phenyl acetamide (B32628) showed strong binding within the protein's active site. nih.gov The binding affinity, often expressed as a docking score in kcal/mol, quantifies the strength of the interaction; more negative scores typically indicate stronger binding.

Similarly, docking studies of 5-arylethylidene-amino-2-thiopyrimidine-4-ones against the Bromodomain-containing protein 4 (BRD4), another cancer target, revealed significant binding affinities. mdpi.com These computational predictions are foundational in identifying potential therapeutic targets and understanding the mechanism of action at a molecular level.

Table 1: Example of Predicted Binding Affinities and Interactions for Structurally Similar Compounds

| Target Protein | Representative Compound Class | Predicted Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|---|

| Sirtuin 2 | Phenyl acetamide derivatives | -7.0 to -9.5 | Hydrogen bonding, Hydrophobic interactions nih.gov |

| BRD4 | 5-arylethylidene-amino-2-thiopyrimidine-4-ones | -6.5 to -8.0 | Hydrogen bonding, Hydrophobic interactions mdpi.com |

Note: Data is representative of compound classes similar to 2-((4-Methylpyrimidin-2-yl)thio)acetamide and is for illustrative purposes.

A critical outcome of molecular docking is the identification of specific amino acid residues within the target's binding pocket that are crucial for the ligand's binding. For pyrimidine (B1678525) derivatives targeting BRD4, key interactions have been identified with residues such as Asn140, Tyr97, and Pro82. mdpi.com Specifically, hydrogen bonds often form with residues like Asn140 or Cys136, while the pyrimidine ring itself can be situated between Tyr97 and Pro82, engaging in hydrophobic interactions. mdpi.com Understanding these key interactions is vital for optimizing the ligand's structure to enhance its potency and selectivity.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

In silico ADMET prediction is an essential part of early-stage drug discovery, used to forecast the pharmacokinetic and safety properties of a compound. Various computational models and online servers are employed to estimate these properties, helping to identify candidates with favorable drug-like profiles and filter out those likely to fail in later developmental stages. nih.gov Predictions for compounds structurally related to this compound suggest they may possess favorable drug-like properties.

Table 2: Representative In Silico ADMET Profile Prediction

| Property | Predicted Outcome | Significance |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption (HIA) | Good | Indicates potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeability | Low to Moderate | Suggests potential for central nervous system activity or limitation thereof. |

| Distribution | ||

| Plasma Protein Binding | High | Affects the free concentration of the drug available to act on its target. |

| Metabolism | ||

| CYP450 2D6 Inhibition | Non-inhibitor | Low likelihood of drug-drug interactions involving this key metabolic enzyme. |

| Excretion | ||

| Renal Organic Cation Transporter | Substrate | Suggests a potential pathway for renal clearance. |

| Toxicity | ||

| AMES Mutagenicity | Non-mutagen | Predicts a low risk of being carcinogenic. nih.gov |

Note: This table represents a typical predictive profile for drug-like molecules in this class and is not specific experimental data for the title compound.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. nih.gov These methods provide detailed information on the molecule's three-dimensional geometry, charge distribution, and frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO). nih.govresearchgate.net

The analysis of HOMO and LUMO energies helps to determine the molecule's electronic properties, such as its ionization potential and electron affinity, which are related to its kinetic stability and chemical reactivity. nih.gov The energy gap between HOMO and LUMO indicates the molecule's excitability; a smaller gap suggests it is more reactive. nih.gov Such calculations can elucidate the most likely sites for electrophilic and nucleophilic attack, guiding the synthesis of derivatives with modified reactivity.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is performed to identify the most stable three-dimensional arrangements (conformers) of a molecule. By rotating dihedral angles and calculating the potential energy, researchers can find the lowest energy conformation, which is the most likely structure the molecule will adopt. nih.gov

Molecular dynamics (MD) simulations build upon these findings by modeling the movement of atoms and molecules over time. When applied to a ligand-protein complex identified through docking, MD simulations can assess the stability of the binding pose. nih.gov The results can confirm whether key interactions, such as hydrogen bonds, are maintained over a simulated period. nih.gov Parameters like the root-mean-square deviation (RMSD) of the ligand's position are monitored; a stable RMSD value suggests that the ligand remains securely bound in the active site, validating the docking results. nih.gov

Future Research Directions and Translational Perspectives

Development of Novel Therapeutic Agents Targeting Specific Disease Pathways

The pyrimidine-thioacetamide scaffold is a versatile platform for developing new therapeutic agents aimed at specific and critical disease pathways. Researchers are actively modifying this core structure to enhance potency and selectivity against various diseases, including cancer, inflammatory conditions, and infectious diseases.

One major area of focus is cancer therapy. Derivatives of the pyrimidine (B1678525) scaffold have been developed to inhibit cell cycle kinases such as CDK2, CDK4, and CDK6, as well as focal adhesion kinase (FAK), which is involved in signal transduction pathways that can induce apoptosis and inhibit cell migration. google.com The inhibitory activity of these compounds can be potent, with IC50 concentrations (the concentration required to inhibit a biological process by 50%) demonstrated in the range of 1 nM to 250 μM. google.com Another anticancer strategy involves targeting the pyrimidine salvage pathway, which cancer cells can use to maintain DNA replication when the primary de novo synthesis pathway is blocked. nih.gov

In the realm of inflammatory diseases, pyrimidine derivatives are being investigated as inhibitors of Toll-like receptor 4 (TLR4) signaling. nih.gov A pyrazolo[1,5-a]pyrimidine (B1248293) derivative, identified through an extensive structure-activity relationship (SAR) study, effectively blocked lipopolysaccharide (LPS)-stimulated inflammatory responses. nih.gov This lead compound, TH023, showed significant potency in cellular assays. nih.gov

The scaffold has also proven to be a promising starting point for creating agents against infectious diseases. Novel 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives have demonstrated significant antitubercular activity against M. tuberculosis H37Rv and even rifampin-resistant strains. mdpi.com Furthermore, the broad biological activity of pyrimidines has been leveraged to develop a wide array of antiviral agents targeting viruses such as influenza, hepatitis B and C, and HIV. nih.gov

Table 1: Selected Therapeutic Applications and Performance of Pyrimidine-Thioacetamide Derivatives

| Therapeutic Area | Target Pathway/Organism | Example Compound Type | Measured Potency |

|---|---|---|---|

| Cancer | Cyclin-Dependent Kinase 4 (CDK4) | 2,4-Pyrimidine derivatives | IC50: 1 nM to 250 μM google.com |

| Inflammatory Disease | TLR4 Signaling (NF-κB activation) | Pyrazolo[1,5-a]pyrimidine (TH023) | IC50: 0.354 μM nih.gov |

| Inflammatory Disease | TLR4 Signaling (Nitric oxide production) | Pyrazolo[1,5-a]pyrimidine (TH023) | IC50: 1.61 μM nih.gov |

| Tuberculosis | M. tuberculosis H37Rv | 2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide (3m) | MIC: 4 μg/mL mdpi.com |

| Tuberculosis | Rifampin-resistant M. tuberculosis | 2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide (3m) | MIC: 4 μg/mL mdpi.com |

Exploration of New Biological Targets and Pathways

A key direction for future research is the identification of novel biological targets and pathways for pyrimidine-thioacetamide derivatives. While traditional targets like kinases and viral enzymes remain important, scientists are exploring less conventional pathways to overcome drug resistance and treat diseases with new mechanisms of action.

A significant emerging area is the pyrimidine salvage pathway in cancer. nih.gov While many chemotherapies target the de novo synthesis of pyrimidines, cancer cells can adapt by using salvage pathways to recycle nucleosides and bases from degraded DNA and RNA. nih.govresearchgate.net This adaptation has opened a new field of research focused on developing inhibitors for key enzymes in this pathway, such as uridine (B1682114) cytidine (B196190) kinase (UCK) and thymidine (B127349) kinase 1 (TK1), offering a way to block this resistance mechanism. researchgate.net

Beyond cancer, researchers are identifying new targets for inflammatory and infectious diseases. For example, rhodesain and falcipain-2, cysteine proteases found in the parasites that cause Human African trypanosomiasis (sleeping sickness) and malaria, respectively, have been identified as promising targets for novel therapies. mdpi.com The development of compounds that can inhibit these essential parasitic enzymes represents a critical path toward new treatments for neglected tropical diseases. mdpi.com

Furthermore, the versatility of the pyrimidine scaffold allows for the design of dual-target inhibitors. For instance, novel aminopyrimidine-2,4-diones and 2-thiopyrimidine-4-ones have been designed to simultaneously inhibit BRD4 and PLK1, two important targets in oncology. mdpi.com Similarly, the exploration of 2-aminobenzothiazole (B30445) derivatives, which can be linked to a pyrimidine core, has revealed a wide array of potential protein targets, including tyrosine kinases (EGFR, VEGFR-2), serine/threonine kinases (Aurora, RAF), and other critical proteins like mutant p53 and histone deacetylases (HDACs). nih.gov

Table 2: Emerging Biological Targets for Pyrimidine-Based Scaffolds

| Target Class | Specific Target | Associated Disease(s) | Therapeutic Rationale |

|---|---|---|---|

| Pyrimidine Salvage | Uridine Cytidine Kinase (UCK) | Cancer | Overcoming resistance to de novo pathway inhibitors researchgate.net |

| Pyrimidine Salvage | Thymidine Kinase 1 (TK1) | Cancer | Blocking DNA precursor recycling in cancer cells researchgate.net |

| Kinase | Focal Adhesion Kinase (FAK) | Cancer | Inducing apoptosis and inhibiting cell migration google.com |

| Parasitic Enzyme | Rhodesain, Falcipain-2 | Sleeping Sickness, Malaria | Inhibition of essential parasite proteases mdpi.com |

| Dual-Target | BRD4 / PLK1 | Cancer | Simultaneous inhibition of two key oncogenic proteins mdpi.com |

| Multiple | EGFR, VEGFR-2, Aurora Kinase, HDAC | Cancer | Broad-spectrum anticancer activity via multiple mechanisms nih.gov |

Advanced Synthetic Methodologies for Enhanced Yield and Selectivity

The advancement of synthetic organic chemistry is crucial for the efficient and selective production of novel 2-((4-Methylpyrimidin-2-yl)thio)acetamide derivatives. Traditional methods for preparing the core scaffold often involve the nucleophilic substitution reaction between a pyrimidine thiol and a 2-chloro-N-substituted acetamide (B32628), typically promoted by a base in a suitable solvent like acetone. nih.govresearchgate.net

However, modern research is focused on developing more advanced and efficient synthetic strategies. These include multicomponent reactions (MCRs), which allow for the construction of complex molecules like pyranopyrimidines in a single step from three or more starting materials. nih.gov These reactions can be performed under green, non-catalytic conditions or with the aid of novel catalysts like BaFe12O19 nanoparticles, leading to excellent yields (often 86-97%). nih.gov

Another area of development is the use of novel cyclizing and dehydrosulfurizing agents to create diverse heterocyclic systems attached to the core scaffold. For example, the synthesis of 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) rings, which are bioisosteres of the acetamide group, can be achieved from acyl thiosemicarbazide (B42300) precursors. mdpi.com The cyclodesulfurization to form oxadiazoles (B1248032) can be accomplished using reagents like mercury(II) acetate, while cyclization to thiadiazoles is often performed under strong acidic conditions. mdpi.com These advanced methodologies not only improve the efficiency and yield of synthesis but also provide access to a wider range of chemical structures for biological screening.

Table 3: Comparison of Synthetic Methodologies for Pyrimidine Derivatives

| Methodology | Description | Key Reagents/Conditions | Advantages |

|---|---|---|---|

| Traditional Nucleophilic Substitution | Two-component reaction between a pyrimidine thiol and a haloacetamide. researchgate.net | Base (e.g., K2CO3), Acetone | Straightforward, well-established. |

| Multicomponent Reactions (MCRs) | One-pot synthesis from three or more starting materials to build the heterocyclic core. nih.gov | Non-catalytic or catalytic (e.g., BaFe12O19 nanoparticles) | High efficiency, high atom economy, excellent yields. nih.gov |

| Cyclodesulfurization / Cyclization | Intramolecular cyclization of acyl thiosemicarbazide precursors to form new heterocyclic rings. mdpi.com | Hg(OAc)2 (for oxadiazoles), conc. H2SO4 (for thiadiazoles) | Access to diverse bioisosteric structures. mdpi.com |

Integration of Cheminformatics and Artificial Intelligence in Drug Discovery

The integration of cheminformatics and artificial intelligence (AI) is revolutionizing the process of discovering and designing new drugs based on the pyrimidine-thioacetamide scaffold. pharmafeatures.com These computational tools can analyze vast amounts of data to predict the biological activity of novel compounds, identify new drug targets, and optimize molecular structures for improved efficacy and pharmacokinetic properties. nih.govresearchgate.net

Machine learning models are another key component of this computational revolution. youtube.com These models use molecular fingerprints—digital representations of a molecule's structure and properties—to predict how a compound will interact with a biological target. pharmafeatures.com By training these models on existing data, researchers can rapidly screen virtual libraries containing millions of compounds to identify novel hits. Following virtual screening, molecular dynamics (MD) simulations can provide detailed insights into how a potential drug binds to its target protein, helping to rationalize its activity and guide further structural modifications. nih.gov

Table 4: Application of AI and Cheminformatics in Pyrimidine-Thioacetamide Drug Discovery

| Technology | Application | Description | Example |

|---|---|---|---|

| Artificial Intelligence (AI) | Virtual Screening | AI-powered docking simulations to identify compounds that bind to a specific target. nih.gov | Use of HelixVS and HelixDock to find TLR4 inhibitors. nih.gov |

| Cheminformatics | Molecular Fingerprints | Encoding chemical structures into vectors for machine learning models to predict activity and similarity. pharmafeatures.com | Predicting compound properties to prioritize synthesis. |

| Machine Learning | Activity Prediction | Training statistical models on known protein-ligand data to predict the binding affinity of new compounds. pharmafeatures.comnih.gov | Developing Structure-Activity Relationship (SAR) models. youtube.com |

| Computational Chemistry | Molecular Dynamics (MD) | Simulating the movement of a compound and its target protein to understand binding interactions. nih.gov | Stabilizing the TLR4-MD-2 complex to disrupt its association with TLR4*. nih.gov |

Patent Landscape Analysis of Pyrimidine-Thioacetamide Scaffolds

The patent landscape for pyrimidine-based compounds is active and expansive, reflecting the significant commercial and therapeutic interest in this scaffold. A review of the patent literature reveals that a wide variety of pyrimidine derivatives have been claimed for numerous therapeutic applications, particularly in oncology and virology. nih.gov

Chemical patents in this area often use a "Markush" structure, which is a generalized chemical formula that allows a company to claim a large group of related compounds in a single patent. unitaid.org For example, a patent might claim a core pyrimidine structure but define a wide range of possible substituents at various positions on the ring. google.comgoogle.com This strategy provides broad intellectual property protection for the core discovery.

Analysis of these patents shows that claims typically cover several key aspects:

The compound itself: The novel chemical entity (or a group of related entities defined by a Markush formula) is the primary claim. unitaid.org

Pharmaceutical compositions: Patents will claim formulations containing the active compound along with pharmaceutically acceptable carriers or excipients. google.com

Therapeutic use: The patents specify the diseases or conditions that the compounds are intended to treat, such as specific types of cancer or viral infections. nih.govgoogle.com

The patent literature from recent decades shows a sustained effort to develop pyrimidine derivatives as antiviral agents against a wide range of pathogens, including influenza virus, hepatitis B and C, and HIV. nih.gov Similarly, numerous patents describe pyrimidine compounds as inhibitors of protein kinases for the treatment of cancer. google.comgoogle.com This intense patent activity underscores the perceived value of the pyrimidine scaffold as a source of future medicines and highlights the competitive environment for research and development in this chemical space.

Q & A

Q. What are the optimal synthetic routes for 2-((4-Methylpyrimidin-2-yl)thio)acetamide, and how can purity be maximized?

The synthesis typically involves coupling 4-methylpyrimidine-2-thiol with chloroacetamide derivatives under controlled conditions. Key steps include:

- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) are preferred for their ability to stabilize intermediates .

- Temperature control : Reactions are conducted at 50–80°C to balance reaction rate and side-product suppression .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from acetone/chloroform mixtures ensures >95% purity .

- Catalysts : Triethylamine or potassium carbonate is used to deprotonate thiol groups and accelerate nucleophilic substitution .

Q. How should researchers characterize the structural integrity of this compound?

A multi-technique approach is critical:

- NMR spectroscopy : and NMR confirm thioether linkage (δ 3.8–4.2 ppm for SCH) and pyrimidine ring protons (δ 8.1–8.5 ppm) .

- IR spectroscopy : Stretching vibrations at 1650–1680 cm (amide C=O) and 2550–2600 cm (S-H, if unreacted) validate functional groups .

- X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated for analogous pyrimidinylthioacetamides .

- HPLC : Purity assessment using C18 columns (acetonitrile/water mobile phase) detects impurities <1% .

Q. What initial biological assays are appropriate for evaluating its activity?

- Enzyme inhibition : Screen against kinases (e.g., EGFR, CDK2) using fluorescence-based assays to identify IC values .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations assess preliminary therapeutic potential .

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. What computational methods predict the compound’s reactivity and interactions with biological targets?

- Density Functional Theory (DFT) : Models electron distribution at the thioacetamide bond to predict nucleophilic/electrophilic sites .

- Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding to kinase active sites (e.g., ATP-binding pockets) using crystal structures from the PDB .

- Molecular Dynamics (MD) : Simulates ligand-protein stability over 100 ns trajectories to assess binding free energy (MM-GBSA) .

Q. How can researchers resolve contradictions in reaction yields reported across studies?

- Variable analysis : Optimize catalyst loading (e.g., 1.2–2.0 eq. of KCO) and solvent ratios (DCM:DMF = 3:1 v/v reduces byproducts) .

- In-situ monitoring : Use TLC or inline IR spectroscopy to track intermediate formation and adjust reaction time (typically 6–12 hours) .

- Reproducibility protocols : Pre-dry solvents (molecular sieves) and substrates (lyophilization) to mitigate moisture-sensitive side reactions .

Q. What strategies elucidate the metabolic pathways and stability of this compound?

- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Major pathways include S-oxidation and pyrimidine ring hydroxylation .

- pH stability : Conduct accelerated degradation studies (pH 1–10, 37°C) to identify labile sites. Thioacetamide bonds degrade at pH > 9 .

- Radiolabeling : Synthesize -labeled analogs to track absorption/distribution in rodent models .

Data Contradiction Analysis

Q. How should conflicting spectroscopic data (e.g., NMR shifts) be reconciled?

- Solvent effects : Compare DMSO-d vs. CDCl spectra; amide protons deshield in DMSO due to hydrogen bonding .

- Dynamic effects : Variable-temperature NMR (25–60°C) identifies conformational exchange broadening in pyrimidine ring protons .

- Cross-validation : Use HSQC/HMBC to resolve ambiguous assignments, particularly for overlapping SCH and CH signals .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for High-Yield Synthesis

| Parameter | Optimal Condition | Impact on Yield | Reference |

|---|---|---|---|

| Solvent | DCM:DMF (3:1 v/v) | ↑ 20–25% | |

| Reaction Temperature | 70°C | ↑ 15% vs. RT | |

| Catalyst (KCO) | 1.5 eq. | Minimizes byproducts |

Q. Table 2. Computational Tools for Target Interaction Analysis

| Tool | Application | Output Metrics | Reference |

|---|---|---|---|

| AutoDock Vina | Binding affinity prediction | ΔG (kcal/mol) | |

| Gaussian 16 (DFT) | Reactivity hotspots | Fukui indices | |

| GROMACS (MD) | Ligand-protein stability | RMSD/RMSF plots |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.